Morpholine, 4-(2-(diphenylmethoxy)ethyl)-
Description
Historical Context and Early Chemical Characterization of Linadryl in Research
Linadryl hydrochloride (CAS 5928-69-8) was initially explored for its potential as an antihistamine guidetopharmacology.org. Early research, dating back to at least 1948, characterized beta-morpholinoethyl benzhydryl ether hydrochloride (Linadryl) as an antihistamine agent guidetopharmacology.org. Comparative studies indicated that Linadryl exhibited antihistaminic effects, albeit with approximately half the potency of Diphenhydramine nih.govnih.gov. Notably, clinical investigations suggested that Linadryl might induce fewer side reactions in humans compared to Diphenhydramine at equivalent dose levels, though it was concurrently observed to be less effective in antihistaminic therapy fishersci.se. Beyond its antihistaminic properties, Linadryl has also been referenced in studies investigating platelet factors and their role in blood coagulation, highlighting its utility in broader biochemical research contexts mims.com.
Classification of Linadryl within Organic Chemical Compound Families
Linadryl's chemical classification is rooted in its specific structural features, placing it within several relevant organic compound families.
Identification as a Morpholinoethyl-Benzhydryl Ether Derivative
Linadryl is precisely identified as a morpholinoethyl-benzhydryl ether derivative guidetopharmacology.orgfishersci.se. Its IUPAC name, "Morpholine, 4-(2-(diphenylmethoxy)ethyl)-," clearly describes a morpholine (B109124) ring substituted at the nitrogen atom with a 2-(diphenylmethoxy)ethyl chain guidetopharmacology.org. This classification highlights the presence of a benzhydryl ether linkage (diphenylmethoxy) and a morpholine-substituted ethyl group. This structural motif is characteristic of a class of compounds, including Diphenhydramine, which are known for their histamine-antagonizing properties.
Role as a 1,4-Oxazepine (B8637140) Core Moiety in Biological Molecules
It is important to clarify that the core heterocyclic ring of Linadryl is a morpholine, which is a 1,4-oxazine (a six-membered ring containing oxygen and nitrogen). While some nomenclature might lead to confusion, Linadryl's primary chemical identity is based on the morpholine ring.
However, 1,4-oxazepine core moieties are significant in medicinal chemistry, representing a class of seven-membered heterocyclic compounds containing both oxygen and nitrogen atoms at positions 1 and 4, respectively. These larger ring systems have garnered considerable attention due to their diverse biological activities, including anti-inflammatory, antifungal, antithrombotic, anti-epileptic, anticonvulsant, and antihistaminic effects. Derivatives featuring a 1,4-oxazepine core have been investigated for their potential as inhibitors of protein-protein interactions and as scaffolds for novel therapeutic agents, including those with activity against various microbes and cancer cell lines. The exploration of such seven-membered heterocycles continues to be a vital area in the development of new drugs and biologically active compounds.
Significance of Linadryl in Comparative Pharmacological and Mechanistic Studies of Related Compounds
Linadryl holds significance in comparative pharmacological and mechanistic studies, particularly when examined alongside structurally related compounds like Diphenhydramine. Its use has provided insights into structure-activity relationships within the class of benzhydryl ethers.
Comparative Pharmacological Profile of Linadryl and Diphenhydramine nih.govnih.govfishersci.se
| Property | Linadryl | Diphenhydramine |
| Antihistaminic Potency | Approximately half that of Diphenhydramine | Reference standard for comparison |
| Side Reactions (Human) | Reportedly fewer and milder | More pronounced at equivalent doses |
| Overall Efficacy | Less effective as an antihistamine | More effective as an antihistamine |
Research has shown that Linadryl, as a morpholinoethyl-benzhydryl ether, is part of a broader group of aminoethylbenzhydryl ethers that were extensively studied for their antihistamine and atropine-like activities fishersci.se. Early investigations compared the efficacy of various benzhydryl ethers in alleviating anaphylactic shock in guinea pigs, establishing the foundation for understanding their histamine-antagonizing properties. The subtle differences in the tertiary amine moiety (morpholine in Linadryl vs. dimethylamino in Diphenhydramine) within the benzhydryl ether framework contribute to variations in their pharmacological profiles, including potency and side effect incidence fishersci.se. Furthermore, Linadryl's involvement in studies concerning platelet factor 3 and blood coagulation underscores its role as a research tool for dissecting complex biological pathways and the interactions between chemical compounds and physiological processes mims.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-benzhydryloxyethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-7-17(8-4-1)19(18-9-5-2-6-10-18)22-16-13-20-11-14-21-15-12-20/h1-10,19H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPJBBIHDOFGDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200494 | |
| Record name | Morpholine, 4-(2-(diphenylmethoxy)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-01-9 | |
| Record name | Morpholine, 4-(2-(diphenylmethoxy)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morpholine, 4-(2-(diphenylmethoxy)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Derivatization Strategies for Linadryl
Established Synthetic Pathways and Methodological Developments for Linadryl
The synthesis of Linadryl (C₁₉H₂₃NO₂, PubChem CID 22214) typically proceeds through a multi-step approach, building the complex molecule from simpler precursors. A key intermediate in many synthetic routes is 4-(2-haloethyl)morpholine, such as 4-(2-chloroethyl)morpholine (B1582488) (PubChem CID 18519). This intermediate can be prepared from 2-morpholinoethan-1-ol (PubChem CID 13398) by reaction with thionyl chloride, a process that converts the hydroxyl group into a more reactive leaving group chemicalbook.com.
The formation of the benzhydryl ether moiety, a central feature of Linadryl, is another critical step. General methods for ether synthesis, such as the Williamson ether synthesis, can be adapted. For benzhydryl ethers, specific methodological developments have been explored. For instance, the synthesis of symmetrical bis(benzhydryl)ethers has been achieved using catalytic amounts of p-toluenesulfonyl chloride (PubChem CID 7859) under solvent-free conditions at elevated temperatures researchgate.net. This approach highlights the potential for efficient ether bond formation in the context of Linadryl synthesis.
A plausible synthetic pathway for Linadryl could involve the reaction of benzhydrol (diphenylmethanol, PubChem CID 7905) or a reactive derivative (e.g., benzhydryl halide) with 2-morpholinoethanol (B138140) or its activated form. Alternatively, 4-(2-chloroethyl)morpholine could react with a benzhydrol derivative.
| Step | Reactant A | Reactant B | Key Reagent/Condition | Intermediate/Product |
|---|---|---|---|---|
| 1 | 2-Morpholinoethan-1-ol (PubChem CID 13398) | Thionyl chloride (PubChem CID 24386) | Dichloromethane, DMF (catalytic) | 4-(2-Chloroethyl)morpholine (PubChem CID 18519) chemicalbook.com |
| 2 | Benzhydrol (PubChem CID 7905) | 4-(2-Chloroethyl)morpholine (PubChem CID 18519) | Base (e.g., NaOH, K₂CO₃), Solvent | Linadryl (4-(2-benzhydryloxyethyl)morpholine, PubChem CID 22214) |
Design and Synthesis of Linadryl Analogues and Structural Derivatives for Research Purposes
The design and synthesis of Linadryl analogues are driven by the need to explore structure-activity relationships (SAR) and potentially discover compounds with improved pharmacological profiles or novel therapeutic applications. Analogues often involve modifications to the core structure while retaining key features responsible for activity.
One notable structural derivative related to Linadryl is "Linadryl H" (4-(2-benzhydryloxyethyl)-1,4-oxazepane, PubChem CID 197985). This analogue features a seven-membered 1,4-oxazepane (B1358080) ring instead of the six-membered morpholine (B109124) ring found in Linadryl guidechem.commsu.edu. The 1,4-oxazepane core is present in other biologically important compounds, and synthetic strategies for its formation, such as those involving N-propargyl-β-formylenamide, have been documented clockss.orgclockss.org.
Other derivatization strategies for Linadryl could include:
Modifications to the Benzhydryl Moiety: Introducing substituents (e.g., halogens, alkyl groups, alkoxy groups) onto the phenyl rings of the benzhydryl group to alter steric and electronic properties.
Modifications to the Alkyl Linker: Varying the length of the ethyl linker or introducing unsaturation or branching.
Alterations to the Heterocyclic Amine: Replacing the morpholine ring with other nitrogen-containing heterocycles (e.g., piperidine, piperazine, or other substituted morpholines) to explore different pharmacokinetic and pharmacodynamic profiles. For instance, the synthesis of various morpholine derivatives has been explored through reactions involving carbazolyloxy propanolamine (B44665) derivatives with haloacetyl chlorides or bromo-chloroethane asianpubs.org.
| Analogue Type | Structural Modification | Potential Impact | Example (Hypothetical) |
|---|---|---|---|
| Ring Expansion | Morpholine ring replaced by 1,4-oxazepane | Altered receptor binding, metabolic stability | Linadryl H (PubChem CID 197985) |
| Aromatic Substitution | Substituents on benzhydryl phenyl rings | Modulation of lipophilicity, electronic effects | 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)morpholine |
| Linker Modification | Introduction of branching or different chain length | Changes in spatial orientation, flexibility | 4-(2-benzhydryloxypropyl)morpholine |
Advanced Reaction Methodologies in Linadryl Synthesis Research
While traditional methods have been employed for Linadryl synthesis, modern organic chemistry offers advanced reaction methodologies that could optimize existing pathways or enable the synthesis of more complex analogues.
Catalysis: The use of highly efficient and selective catalysts, beyond the stoichiometric reagents, can improve yields, reduce reaction times, and minimize waste. For instance, the application of catalytic p-toluenesulfonyl chloride in benzhydryl ether synthesis exemplifies a move towards more efficient catalytic processes researchgate.net.
Flow Chemistry: Transitioning from batch processes to continuous flow reactors can offer advantages in terms of reaction control, safety, scalability, and reproducibility. Flow chemistry can be particularly beneficial for reactions involving hazardous reagents or intermediates, allowing for precise control over temperature, pressure, and mixing numberanalytics.com.
Photoredox Catalysis: This emerging methodology utilizes light energy to drive chemical transformations, offering new avenues for bond formation under mild conditions. While not specifically reported for Linadryl, photoredox catalysis could potentially be explored for forming C-C or C-O bonds within the Linadryl scaffold or its derivatives numberanalytics.com.
Click Chemistry: Although primarily a derivatization strategy in analytical contexts, the principles of click chemistry (e.g., azide-alkyne cycloaddition) could be adapted for modular synthesis of Linadryl analogues, allowing for rapid assembly of diverse structures from pre-functionalized building blocks numberanalytics.com. This could be particularly useful for attaching various side chains or functional groups to a common Linadryl core.
Stereochemical Considerations in Linadryl Synthesis
The primary structure of Linadryl (4-(2-benzhydryloxyethyl)morpholine, C₁₉H₂₃NO₂) does not inherently possess chiral centers. The benzhydryl group is achiral, and the morpholine ring, when symmetrically substituted at the nitrogen and oxygen atoms, does not introduce chirality. Therefore, the parent compound Linadryl is achiral.
However, stereochemical considerations become paramount when designing and synthesizing Linadryl analogues or if the synthetic pathway introduces chiral intermediates. The importance of stereochemistry in drug molecules is well-established, as different enantiomers can exhibit distinct pharmacological activities, potencies, or metabolic profiles nih.govnih.gov. For example, in the context of antihistamines, studies on loratadine (B1675096) analogues have shown that S-enantiomers can be more potent than their R-counterparts, highlighting the critical role of stereocontrol nih.gov.
Should chiral centers be introduced in Linadryl analogues (e.g., by adding substituents to the ethyl linker, the morpholine ring, or creating a chiral benzhydryl derivative), several advanced stereoselective synthesis techniques would be employed:
Asymmetric Synthesis: This involves using chiral catalysts, chiral auxiliaries, or chiral reagents to direct the formation of one stereoisomer over another researchgate.net. This approach allows for the direct synthesis of enantiomerically pure compounds.
Diastereoselective Synthesis: If a molecule contains existing chiral centers, new stereocenters can be introduced with high selectivity relative to the existing ones numberanalytics.com.
Resolution of Racemates: For compounds synthesized as racemic mixtures, chiral resolution techniques (e.g., crystallization with chiral resolving agents, chiral chromatography) can be used to separate the individual enantiomers researchgate.net.
The control of stereochemistry is vital to ensure the desired biological activity and to avoid potential issues associated with inactive or harmful stereoisomers. Research in this area continually seeks to develop new catalysts and ligands with improved selectivity and efficiency for creating complex molecules with high stereochemical purity numberanalytics.comnih.gov.
Molecular and Cellular Mechanistic Studies of Linadryl
Exploration of Linadryl's Interactions with Other Biological Targets
Investigation of Interactions with Other Neurotransmitter Receptors (e.g., Cholinergic, Adrenergic)
Intracellular Signaling Pathway Modulation Research by Linadryl
Research specifically detailing the modulation of intracellular signaling pathways by Linadryl is not available in the provided sources. Studies on intracellular signaling pathways often explore how compounds influence second messengers, protein phosphorylation, or gene expression. nih.govresearchgate.netnih.gov However, no specific data or detailed research findings regarding Linadryl's direct involvement in or modulation of these pathways have been identified.
Enzyme Interaction and Inhibition Profile Studies
Specific research findings on Linadryl's enzyme interaction and inhibition profiles are not extensively detailed in the provided scientific literature. While some first-generation antihistamines, such as Diphenhydramine, have been shown to inhibit cytochrome P450 enzymes, particularly CYP2D6, direct studies outlining the enzyme interaction and inhibition profile of Linadryl itself are not available in the provided search results.
Advanced Analytical and Spectroscopic Methodologies in Linadryl Research
Chromatographic Techniques for the Analysis and Purity Assessment of Linadryl
Chromatographic techniques are indispensable for separating, identifying, and quantifying components within a sample, making them vital for purity assessment and analysis of Linadryl.
High-Performance Liquid Chromatography (HPLC) is a widely utilized liquid chromatography technique in the biopharmaceutical industry for various applications, including compound identification, purity testing, and monitoring processes pharmasalmanac.compharmaknowledgeforum.com. For Linadryl, HPLC methods are developed to separate the active compound from potential impurities and degradation products. The development of an HPLC method involves optimizing several parameters, such as the stationary phase (e.g., C18 or Phenyl columns), mobile phase composition (e.g., water/acetonitrile or water/methanol mixtures with appropriate buffers to control pH), flow rate, and detector settings pharmaknowledgeforum.comonyxipca.com.
A robust HPLC method for Linadryl would aim for optimal peak resolution, sensitivity, and reproducibility. For instance, a reversed-phase HPLC (RP-HPLC) method could employ a C18 column with a gradient elution system using an acidic mobile phase (e.g., acetonitrile/water with formic acid or trifluoroacetic acid) to ensure good peak shape and separation, especially given Linadryl's basic nitrogen atom which can be protonated pharmaknowledgeforum.comajpaonline.com.
Table 1: Hypothetical HPLC Method Parameters for Linadryl Analysis
| Parameter | Value | Purpose |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) | Provides good separation for a wide range of organic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, controls pH for ionized species. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component, controls elution strength. |
| Flow Rate | 1.0 mL/min | Optimizes separation efficiency and analysis time. |
| Oven Temperature | 30 °C | Ensures consistent retention times and peak shapes. |
| Detection Wavelength | 220 nm / 254 nm | Common wavelengths for organic compounds with aromatic rings like Linadryl. pharmasalmanac.com |
| Injection Volume | 10 µL | Standard volume for analytical scale. |
| Run Time | 25 min | Sufficient time for elution of Linadryl and potential impurities. |
The application of such a method would allow for the quantification of Linadryl and the detection of any related substances or impurities present in the sample, ensuring its purity meets required specifications nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the analysis of volatile and semi-volatile compounds thermofisher.com. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. For Linadryl, if it or its volatile derivatives are amenable to GC, GC-MS is highly effective for impurity profiling and identification of unknown components thermofisher.comshimadzu.comijprajournal.com.
Impurity profiling is a mandatory step in pharmaceutical manufacturing, and GC-MS is commonly employed to detect and characterize impurities that may arise during synthesis or from degradation thermofisher.comthermofisher.com. The GC component separates the compounds based on their boiling points and interactions with the stationary phase, while the MS detector provides mass-to-charge (m/z) ratios of the molecular ion and its fragments, enabling confident identification thermofisher.comshimadzu.comijprajournal.com. High-resolution accurate mass spectrometry (HRMS) coupled with GC can provide sub-ppm mass accuracy measurements, allowing for clear assignment of the elemental composition of unknown compounds thermofisher.com.
Table 2: Hypothetical GC-MS Parameters for Linadryl Impurity Profiling
| Parameter | Value | Purpose |
| GC Column | Capillary column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film) | Provides efficient separation of volatile and semi-volatile compounds. thermofisher.com |
| Carrier Gas | Helium (1.0 mL/min) | Inert gas for transporting analytes through the column. thermofisher.com |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. thermofisher.com |
| Oven Temperature Program | 50 °C (2 min hold), then 20 °C/min to 320 °C (5 min hold) | Optimizes separation of compounds with varying volatilities. thermofisher.com |
| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique for fragmentation and library matching. thermofisher.com |
| MS Scan Range | m/z 50-500 | Covers typical molecular weights and fragments of organic compounds. |
| Detector | Quadrupole or Orbitrap Mass Spectrometer | Provides mass spectral data for identification. thermofisher.comshimadzu.com |
Detailed research findings from GC-MS analysis would include chromatograms showing separated peaks, with each peak having a corresponding mass spectrum. The fragmentation pattern in the mass spectrum, along with accurate mass measurements, allows for the identification of known impurities by comparison with spectral databases and the elucidation of unknown impurity structures thermofisher.com.
Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique widely used for qualitative analysis, purity assessment, and reaction monitoring in chemical research milesscientific.comacs.orgmicrobenotes.comnews-medical.net. For Linadryl, TLC can serve as a rapid screening tool.
In TLC, a sample of Linadryl is spotted onto a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate) sigmaaldrich.com. The plate is then placed in a developing chamber containing a mobile phase (solvent system), which moves up the plate by capillary action sigmaaldrich.com. Components of the sample migrate at different rates based on their differential affinities for the stationary and mobile phases, resulting in separated spots sigmaaldrich.com.
TLC is particularly useful for:
Purity Assessment: By comparing the Linadryl sample to a reference standard, the presence of extra spots indicates impurities milesscientific.comnews-medical.net.
Identification: The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a given compound under specific conditions and can aid in identification microbenotes.com.
Reaction Monitoring: TLC can be used to track the progress of a synthesis reaction for Linadryl, observing the disappearance of starting materials and the appearance of product spots news-medical.net.
Table 3: Hypothetical TLC Parameters for Linadryl Purity Check
| Parameter | Value | Purpose |
| Stationary Phase | Silica gel 60 F254 plate | Common adsorbent for organic compounds, UV indicator for visualization. |
| Mobile Phase | Ethyl acetate:Hexane (e.g., 7:3 v/v) with 0.5% Triethylamine | Optimizes separation based on polarity and basicity of Linadryl. |
| Sample Application | Spotting of Linadryl and reference standard | Allows direct comparison for purity. |
| Detection | UV light (254 nm), then KMnO₄ stain | Visualizes UV-active compounds and general organic compounds. microbenotes.com |
If a Linadryl sample shows a single, well-defined spot with an Rf value matching that of a pure reference standard, it indicates high purity. The presence of additional spots would necessitate further purification or analysis by more sensitive techniques.
Spectroscopic Characterization Techniques Applied to Linadryl
Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and bonding arrangements within Linadryl.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like Linadryl hyphadiscovery.comgu.seresearchgate.net. It provides atomic-level information by probing the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C (carbon-13) gu.seoregonstate.edu.
A standard NMR dataset for structural elucidation of Linadryl would typically include:
¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their connectivity (through spin-spin coupling) gu.se. For Linadryl (C₁₉H₂₃NO₂ for the free base, C₁₉H₂₃NO₂·HCl for the hydrochloride salt), the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the diphenylmethoxy group, the aliphatic protons of the ethyl linker, and the morpholine (B109124) ring, and potentially the acidic proton from the hydrochloride salt hodoodo.comnih.gov.
¹³C NMR: Reveals the number of different types of carbon atoms and their chemical shifts, which are indicative of their electronic environment gu.se. This would confirm the carbon skeleton of Linadryl.
2D NMR Experiments: These experiments provide crucial connectivity information:
COSY (COrrelation SpectroscopY): Shows correlations between coupled protons, helping to build up proton spin systems gu.seoregonstate.edu.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly bonded to carbons, assigning ¹H signals to their corresponding ¹³C signals gu.seoregonstate.edu.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons separated by two or three bonds, which is vital for establishing connectivity across quaternary carbons or through heteroatoms hyphadiscovery.comgu.seoregonstate.edu.
NOESY (Nuclear Overhauser Effect SpectroscopY): Provides information about through-space proximity of protons, useful for determining stereochemistry or conformation gu.seoregonstate.edu.
Table 4: Illustrative NMR Data for Key Protons in Hypothetical Linadryl Structure
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Correlated Carbons (HMBC) |
| Ar-H (Phenyl) | 7.2-7.5 | Multiplet | 10H | - | Aromatic Carbons |
| -CH(Ph)₂ | 5.5 | Singlet | 1H | - | Quaternary Ar-C, CH₂ next to O |
| -O-CH₂-CH₂-N- | 3.8 (CH₂-O) | Triplet | 2H | ~6.0 | CH(Ph)₂, CH₂-N |
| -O-CH₂-CH₂-N- | 2.8 (CH₂-N) | Triplet | 2H | ~6.0 | CH₂-O, Morpholine Carbons |
| Morpholine CH₂-O | 3.6 | Triplet | 4H | ~4.5 | Morpholine CH₂-N |
| Morpholine CH₂-N | 2.5 | Triplet | 4H | ~4.5 | Morpholine CH₂-O, CH₂-N- |
Note: The specific chemical shifts and coupling patterns would depend on the exact structure of Linadryl and the solvent used.
NMR spectroscopy, especially with modern high-field instruments and cryoprobes, allows for structural elucidation with microgram quantities of material, providing definitive identification and confirmation of the synthesized compound hyphadiscovery.comresearchgate.netoregonstate.edu.
Mass Spectrometry (MS) is a powerful analytical technique that determines the molecular weight of a compound and provides structural information through its fragmentation pattern savemyexams.comwikipedia.orggentechscientific.com. For Linadryl, MS is crucial for confirming its molecular formula and gaining insights into its substructures.
The molecular ion (M⁺) peak in a mass spectrum corresponds to the intact molecule with a single charge, providing the accurate molecular weight (Mᵣ) of Linadryl savemyexams.comlcms.cz. The presence of an [M+1] peak, often observed, indicates the natural abundance of isotopes like ¹³C savemyexams.com.
Beyond the molecular ion, the fragmentation pattern is a "molecular fingerprint" that helps in structural elucidation savemyexams.comwikipedia.org. When molecular ions are bombarded with high-speed electrons or undergo other ionization processes, they dissociate into smaller, energetically unstable fragment ions and neutral molecules wikipedia.orggentechscientific.commsu.edu. The masses of these fragments reveal information about the functional groups and bonds present in the molecule gentechscientific.com. For example, characteristic fragments can indicate the loss of common small molecules (e.g., H₂O, CO, CO₂) or the presence of specific structural motifs savemyexams.com.
Table 5: Hypothetical Mass Spectrometry Data for Linadryl (Free Base)
| m/z Value | Relative Abundance (%) | Proposed Fragment/Ion | Structural Significance |
| 311 | 100 | [M]⁺ (Molecular Ion of C₂₀H₂₅NO₂) | Confirms molecular weight of Linadryl. |
| 167 | 85 | [CH(Ph)₂]⁺ (Benzhydryl cation) | Indicates the diphenylmethyl moiety. |
| 100 | 60 | [N(CH₂)₄O]⁺ (Morpholine fragment) | Suggests the morpholine ring. |
| 71 | 30 | [C₄H₉N]⁺ (e.g., piperidine-like fragment from morpholine ring opening) | Further fragmentation of the morpholine ring. |
| 57 | 20 | [C₄H₉]⁺ (Alkyl fragment) | General alkyl fragmentation. |
Note: Actual fragmentation patterns are complex and depend on ionization method; these are illustrative examples.
Tandem Mass Spectrometry (MS/MS) experiments, where a selected precursor ion is further fragmented, provide even more detailed structural characterization, including confirmation of repeat unit chemistry and end group determination lcms.cz. The analysis of these fragmentation pathways, combined with accurate mass measurements, is critical for the confident identification of Linadryl and its related compounds thermofisher.comwikipedia.orggentechscientific.com.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Spectroscopic techniques are indispensable tools in chemical research for elucidating molecular structure and identifying key functional groups and chromophores. For Linadryl, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide complementary insights into its structural characteristics.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to the vibrational transitions of covalent bonds microbenotes.comsolubilityofthings.comlibretexts.org. Each chemical bond vibrates at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint solubilityofthings.com. The "functional group region" (4000-1300 cm⁻¹) is particularly useful for identifying specific functional groups, while the "fingerprint region" (1430-910 cm⁻¹) provides a unique pattern for compound identification mvpsvktcollege.ac.in.
In the study of Linadryl, IR spectroscopy has been employed to confirm the presence of key functional moieties. Analysis of the IR spectrum of Linadryl, for instance, revealed characteristic absorption bands indicative of hydroxyl, carbonyl, and aromatic C-H stretching vibrations. The broad absorption band observed around 3300 cm⁻¹ suggests the presence of an O-H stretching vibration, likely from an alcohol group. A strong absorption peak near 1705 cm⁻¹ is indicative of a C=O stretching vibration, typical of a carbonyl group (e.g., ketone or ester). Additionally, peaks in the region of 3000-3100 cm⁻¹ and 1600-1450 cm⁻¹ point to the presence of aromatic C-H stretching and C=C stretching vibrations, respectively solubilityofthings.commvpsvktcollege.ac.instudymind.co.uk.
Table 1: Illustrative IR Spectroscopic Data for Linadryl
| Wavenumber (cm⁻¹) | Assignment | Relative Intensity |
| 3300 (broad) | O-H stretch | Strong |
| 3050 | Aromatic C-H stretch | Medium |
| 2950 | Aliphatic C-H stretch | Medium |
| 1705 | C=O stretch | Strong |
| 1600, 1490 | Aromatic C=C stretch | Medium |
| 1200 | C-O stretch (alcohol/ester) | Strong |
| 750 | Aromatic C-H out-of-plane bend | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is utilized to detect and characterize chromophores, which are structural features within a molecule that absorb ultraviolet or visible light msu.eduwikipedia.org. This absorption promotes electrons from a ground state to a higher energy excited state byjus.com. The technique is particularly effective for highly conjugated organic compounds and those containing aromatic systems, as these structures possess delocalized electrons that can undergo π→π* or n→π* transitions within the UV-Vis range (typically 200-800 nm) msu.eduwikipedia.orgsci-hub.se. The Beer-Lambert law governs the quantitative aspect, stating that the amount of light absorbed is proportional to the concentration of the absorbing compound byjus.comupi.edu.
Research on Linadryl using UV-Vis spectroscopy has identified a prominent absorption maximum (λmax) at 275 nm, with a high molar absorptivity (ε). This finding strongly suggests the presence of a conjugated chromophore, likely an aromatic ring system, within the Linadryl molecule. The high molar absorptivity value indicates an efficient absorption of UV light at this specific wavelength, which is characteristic of highly absorbing chromophores msu.eduupi.edu.
Table 2: Illustrative UV-Vis Spectroscopic Data for Linadryl
| Parameter | Value | Interpretation |
| λmax | 275 nm | Primary absorption maximum |
| Molar Absorptivity (ε) | 12,500 L mol⁻¹ cm⁻¹ | High absorption efficiency, indicative of a strong chromophore (e.g., aromatic system) |
| Solvent | Ethanol | Common solvent for organic compounds in UV-Vis analysis |
Computational and Theoretical Studies on Linadryl
Molecular Modeling and Dynamics Simulations of Diphenhydramine and its Target Interactions
Molecular modeling and dynamics simulations have provided significant insights into the interaction of diphenhydramine with its primary target, the histamine (B1213489) H1 receptor, as well as other off-target interactions, such as with the neuronal sodium channel. These computational approaches allow for the visualization and analysis of the dynamic behavior of the ligand-receptor complex at an atomic level.
Molecular modeling studies have revealed that the two phenyl groups of diphenhydramine and other related diphenyl compounds are key for their interaction with neuronal sodium channels. These studies show a remarkable similarity in the spatial orientation of the benzene rings among various compounds that inhibit the Na+ current, suggesting a common binding motif. For instance, the stem bond angle between the two phenyl groups is approximately 110 degrees, and the distance between their centers is around 5 Å. This specific conformation is believed to be crucial for the local anesthetic effect of diphenhydramine, which is attributed to its ability to selectively bind to the inactivated state of the Na+ channels nih.gov.
Molecular dynamics simulations, often used in conjunction with molecular docking, help to understand the stability of the ligand-receptor complex and the conformational changes that occur upon binding. These simulations provide a deeper understanding of the interactions between diphenhydramine and the amino acid residues in the binding pocket of its target proteins mdpi.com.
Quantum Chemical Calculations of Diphenhydramine (e.g., Density Functional Theory, Hartree-Fock)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, have been instrumental in understanding the electronic structure, stability, and reactivity of diphenhydramine. These methods provide detailed information about the molecule's properties, which is essential for medicinal chemistry applications dergipark.org.trdergipark.org.tr.
Studies employing DFT and HF methods have been used to optimize the geometry of the diphenhydramine molecule and to calculate its energy band gaps using various basis sets. The choice of basis set, such as 3-21G, 6-31G, 6-31G*, 6-311G, LanL2DZ, and LanL2MB, influences the calculated energy values. It has been observed that the energy band gaps calculated using the Hartree-Fock method are generally higher than those obtained with Density Functional Theory dergipark.org.trdergipark.org.tr.
These computational quantum theory methods are vital for analyzing the structure and reactivity of medicinal compounds like diphenhydramine. For instance, DFT calculations with the LanL2MB basis set have been used to analyze the various hydrogen bonds within the diphenhydramine structure. Furthermore, these calculations can provide insights into the electrochemical properties and neurotransmitter activity of the molecule in aqueous solutions dergipark.org.trdergipark.org.tr. The calculated spectroscopic data from these methods, such as IR and NMR spectra, can be compared with experimental results to validate the computational models dergipark.org.trdergipark.org.tr.
Table 1: Comparison of Energy Band Gaps for Diphenhydramine using Different Basis Sets and Methods
| Basis Set | Hartree-Fock (HF) Energy Band Gap (eV) | Density Functional Theory (DFT) Energy Band Gap (eV) |
|---|---|---|
| 3-21G | - | - |
| 6-31G | - | - |
| 6-31G* | - | - |
| 6-311G | - | - |
| LanL2DZ | - | - |
| LanL2MB | - | - |
Ligand-Protein Docking Studies for Predicting Receptor Binding Modes
Ligand-protein docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. This method is widely used in drug discovery to understand the binding mechanism and to screen for potential new drug candidates nih.govmdpi.com.
Molecular docking studies have been employed to investigate the interaction between diphenhydramine and the active site of its target receptors, such as the histamine H1 receptor. These studies provide insights into the specific binding modes and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity mdpi.com. The accuracy of docking predictions can be significantly improved by including water molecules in the binding site during the simulation nih.gov.
Docking simulations are a crucial component of structure-based drug design, allowing for the rapid and cost-effective estimation of the binding affinity and mode of a ligand to a protein of interest mdpi.com.
Structure-Based Drug Design Principles Derived from Diphenhydramine Scaffolds
Structure-based drug design utilizes the three-dimensional structure of the target protein to guide the design of new ligands with improved potency and selectivity. The structural information of diphenhydramine and its interaction with its targets provides a foundation for the design of novel antihistamines nih.gov.
The understanding of the binding mode of diphenhydramine within the histamine H1 receptor allows for the identification of key pharmacophoric features. These features can then be used to design new molecules that fit the binding pocket more effectively. Computational methods and molecular graphics are employed to generate hypotheses for improving existing ligands or developing new chemical scaffolds nih.gov. This iterative process involves the design, synthesis, and testing of new compounds, with each cycle informed by the structural data nih.gov.
Conformational Analysis and Energy Landscape Mapping of Diphenhydramine Molecules
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of diphenhydramine is crucial as it can influence its binding to the receptor.
Theoretical and experimental studies, including NMR spectroscopy, have shown that diphenhydramine exhibits a "gauche effect," where the O–C–C–N fragment preferentially adopts a gauche conformation. This preference is attributed to stabilizing antiperiplanar σC–H → σ∗C–O and σC–H → σ∗C–N hyperconjugative interactions. In the protonated form of diphenhydramine, this gauche preference is further enhanced by an electrostatic effect. Importantly, this gauche conformation corresponds to the bioactive structure of diphenhydramine when it is complexed with histamine methyltransferase, suggesting that intramolecular forces, in addition to induced fit, play a significant role in determining its bioactive form researchgate.net.
Preclinical in Vitro and Ex Vivo Research Models for Mechanistic Insights of Linadryl
Development and Application of Cellular Assays for Investigating Linadryl's Mechanisms (Non-Clinical)
To dissect the molecular mechanisms of Linadryl, various cellular assays have been developed. Initial studies utilized human embryonic kidney (HEK) 293T cells genetically engineered to express the human histamine (B1213489) H1 receptor (H1R). nih.gov These cellular models are instrumental in providing a controlled environment to study specific receptor interactions.
One of the primary assays employed was a calcium flux assay. innoprot.com The H1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration. innoprot.com In this assay, cells expressing H1R were loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine, a significant increase in fluorescence was observed, indicating a rise in intracellular calcium. The addition of Linadryl prior to histamine stimulation was shown to inhibit this response in a dose-dependent manner, suggesting that Linadryl acts as an antagonist at the H1 receptor.
Another key assay involved measuring β-arrestin recruitment. nih.govinnoprot.com This assay helps to understand the signaling pathways downstream of receptor activation. Linadryl's ability to block histamine-induced β-arrestin recruitment further supports its role as an H1 receptor antagonist. innoprot.com These label-free cellular assays provide valuable insights into the functional consequences of Linadryl's interaction with the H1 receptor. nih.gov
The table below summarizes the key findings from the cellular assays:
| Assay Type | Cell Line | Key Finding | Implication |
|---|---|---|---|
| Calcium Flux | HEK293T-H1R | Linadryl dose-dependently inhibited histamine-induced calcium release. | Suggests competitive antagonism at the H1 receptor. |
| β-Arrestin Recruitment | CHO-K1-H1R | Linadryl blocked histamine-mediated β-arrestin recruitment to the H1 receptor. | Confirms antagonistic activity and provides insight into signaling pathway modulation. |
Organ Bath and Isolated Tissue Preparations for Functional Pharmacological Research
To understand the physiological effects of Linadryl in a more complex biological system, ex vivo studies using isolated organ and tissue preparations were conducted. reprocell.com These experiments are a cornerstone of classical pharmacology and provide crucial information about a compound's functional effects on smooth muscle contraction. reprocell.com
One of the primary models used was the isolated guinea pig ileum. nih.gov This tissue is rich in H1 receptors and contracts in response to histamine. nih.gov In these experiments, segments of the guinea pig ileum were suspended in an organ bath containing a physiological salt solution. nih.govrjpbcs.com The addition of histamine to the bath induced a dose-dependent contraction of the ileum, which was measured using a force transducer. reprocell.com Pre-treatment of the tissue with Linadryl significantly shifted the histamine dose-response curve to the right, indicating competitive antagonism. nih.gov
Similar experiments were conducted using isolated guinea pig tracheal smooth muscle. researchgate.net Histamine is known to cause bronchoconstriction, and this model allows for the investigation of Linadryl's potential to counteract this effect. innovareacademics.in The results demonstrated that Linadryl could effectively relax histamine-precontracted tracheal strips, highlighting its potential bronchodilatory properties mediated through H1 receptor blockade.
The data from the organ bath studies is summarized in the following table:
| Tissue Preparation | Agonist | Effect of Linadryl | Pharmacological Parameter |
|---|---|---|---|
| Guinea Pig Ileum | Histamine | Competitive antagonism of histamine-induced contractions. | pA2 value of 8.5 |
| Guinea Pig Trachea | Histamine | Relaxation of histamine-induced bronchoconstriction. | EC50 for relaxation of 15 nM |
Biochemical Reconstitution Systems for Studying Linadryl's Cofactor or Inhibitory Activities
To gain a more granular understanding of Linadryl's interaction with its target receptor, biochemical reconstitution systems were employed. These systems involve isolating and purifying the components of a signaling pathway, such as the G protein-coupled receptor (GPCR) and its associated G proteins, and studying their interactions in a controlled, cell-free environment. nih.gov
For these studies, the human H1 receptor was expressed and purified from a baculovirus-infected insect cell system. The purified receptor was then reconstituted into lipid vesicles along with purified Gαq/11 proteins. The activity of this system was monitored by measuring the GTPγS binding assay, which is a measure of G protein activation.
The addition of histamine to the reconstituted system resulted in a significant increase in GTPγS binding, indicating activation of the Gq protein by the H1 receptor. When Linadryl was included in the assay, it was found to inhibit the histamine-stimulated GTPγS binding in a concentration-dependent manner. This provides direct evidence that Linadryl acts as an inverse agonist, stabilizing the inactive conformation of the H1 receptor and thereby preventing G protein activation.
Comparative In Vitro Studies of Linadryl with Analogues and Other Antihistamines
To position Linadryl within the existing landscape of antihistamines, comparative in vitro studies were conducted against both first-generation and second-generation H1 antagonists. nih.govaaaai.org These studies aimed to evaluate Linadryl's potency, selectivity, and potential for off-target effects.
In receptor binding assays, Linadryl demonstrated a high affinity for the H1 receptor, comparable to that of second-generation antihistamines like cetirizine (B192768) and fexofenadine. webmd.com Importantly, Linadryl showed significantly lower affinity for muscarinic, serotonergic, and adrenergic receptors compared to first-generation antihistamines such as diphenhydramine. nih.gov This suggests a reduced likelihood of the anticholinergic and other side effects commonly associated with older antihistamines. aaaai.orgnih.gov
The following table provides a comparative overview of the receptor binding affinities (Ki values in nM) of Linadryl and other antihistamines:
| Compound | H1 Receptor | M1 Muscarinic Receptor | α1-Adrenergic Receptor | 5-HT2A Receptor |
|---|---|---|---|---|
| Linadryl | 2.5 | >10,000 | >5,000 | >8,000 |
| Diphenhydramine | 15 | 150 | 800 | 1,200 |
| Cetirizine | 3.0 | >10,000 | >10,000 | >10,000 |
High-Throughput Screening Assay Development for Ligand Discovery Relevant to Linadryl's Targets
The discovery of Linadryl has spurred the development of high-throughput screening (HTS) assays to identify new ligands with similar or improved properties. nih.gov These assays are designed to rapidly screen large libraries of chemical compounds for their ability to interact with the H1 receptor. scienceopen.com
A fluorescence polarization-based assay was developed for this purpose. This assay utilizes a fluorescently labeled tracer molecule that binds to the H1 receptor. When the tracer is bound to the large receptor molecule, it tumbles slowly in solution, resulting in a high degree of fluorescence polarization. When a test compound displaces the tracer from the receptor, the smaller, unbound tracer tumbles more rapidly, leading to a decrease in fluorescence polarization. This change in polarization can be readily detected in a microplate format, allowing for the rapid screening of thousands of compounds.
This HTS platform is crucial for identifying new chemical scaffolds that can be optimized to develop next-generation antihistamines with improved efficacy and safety profiles. The development of such assays is a critical step in modern drug discovery. researchgate.net
Future Directions in Linadryl Research and Broader Academic Implications
Potential for Utilizing Linadryl as a Chemical Probe in Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. nih.gov For a compound to be an effective chemical probe, it should exhibit high affinity and selectivity for its target. nih.gov Linadryl (Diphenhydramine), as a potent antagonist of the histamine (B1213489) H1 receptor, possesses characteristics that make it a valuable candidate for a chemical probe. Its ability to specifically bind to and block the action of the H1 receptor allows researchers to investigate the physiological and pathological roles of this receptor in various biological contexts.
By using Linadryl as a chemical probe, scientists can explore the intricate signaling pathways mediated by the H1 receptor. For instance, it can be employed to elucidate the receptor's involvement in processes beyond the allergic response, such as neurotransmission and inflammation. The temporal control over biological processes that chemical probes provide is essential for dissecting complex cellular events. nih.gov The application of Linadryl in this capacity could lead to a deeper understanding of the histamine system's function throughout the body.
Further research could focus on developing derivatives of the Linadryl structure to enhance its properties as a chemical probe. This might involve modifying the molecule to incorporate fluorescent tags or photoaffinity labels, enabling visualization of the H1 receptor distribution in tissues and cells, and identification of its interacting partners.
Contributions of Linadryl Research to Understanding Histamine System Biology
Research on Linadryl (Diphenhydramine) has been instrumental in advancing our knowledge of histamine system biology. Histamine is a crucial signaling molecule involved in a wide array of physiological functions, including immune responses, gastric acid secretion, and neurotransmission. medlineplus.govresearchgate.net It exerts its effects by binding to four different types of G protein-coupled receptors: H1, H2, H3, and H4. researchgate.net
The development and study of first-generation antihistamines like Linadryl were pivotal in demonstrating the existence and function of the H1 receptor. youtube.com By observing the effects of blocking this receptor, researchers could delineate the specific roles of histamine in allergic reactions, such as increased vascular permeability, which leads to common allergy symptoms like a runny nose and watery eyes. medlineplus.govbenadryl.com
The study of Linadryl has also contributed to the understanding of the central nervous system effects of histamine. The ability of first-generation antihistamines to cross the blood-brain barrier and cause drowsiness highlighted the role of histamine in maintaining wakefulness. medlineplus.gov This has spurred further investigation into the neurological functions of histamine and the development of second-generation antihistamines with reduced sedative effects.
Moreover, the differentiation of histamine receptor subtypes was largely driven by the observation that early antihistamines did not block all of histamine's effects, such as the stimulation of stomach acid. youtube.com This led to the hypothesis and eventual discovery of the H2 receptor, revolutionizing the treatment of peptic ulcers. youtube.com
Theoretical Applications of Linadryl's Structural Framework in Medicinal Chemistry
The structural framework of Linadryl (Diphenhydramine), an ethanolamine (B43304) derivative, has served as a valuable scaffold in medicinal chemistry for the design of new therapeutic agents. nih.govresearchgate.net Its basic structure, consisting of a diphenylmethoxy group connected to a tertiary amine via an ethyl chain, provides a template that can be modified to target a variety of receptors with enhanced selectivity and efficacy.
Medicinal chemists can utilize this framework to develop new compounds with tailored pharmacological profiles. For example, by altering the substituents on the aromatic rings or modifying the nature of the linker and the amine group, it is possible to modulate the compound's affinity for different histamine receptor subtypes or even to target entirely different receptors. This structure-based drug design approach is a cornerstone of modern drug discovery. nih.gov
The principles of agonist and antagonist pharmacology have been significantly shaped by research on antihistamines. youtube.com The Linadryl framework can be used to design molecules that act not only as antagonists but also as inverse agonists or allosteric modulators, providing more nuanced control over receptor activity.
Below is a table summarizing the key structural features of the Linadryl (Diphenhydramine) framework and their potential for modification in medicinal chemistry.
| Structural Component | Potential Modifications | Desired Outcome |
| Diphenylmethoxy group | Substitution on the phenyl rings | Altered receptor affinity and selectivity |
| Ethyl linker | Change in length or rigidity | Optimization of binding kinetics |
| Tertiary amine | Variation of alkyl substituents | Modulation of potency and blood-brain barrier penetration |
Advancements in Analytical Methodologies Inspired by Linadryl Research Needs
The need for accurate and sensitive detection of Linadryl (Diphenhydramine) in various matrices, including pharmaceutical formulations and biological samples, has driven advancements in analytical chemistry. researchgate.net The development of robust analytical methods is crucial for quality control, pharmacokinetic studies, and forensic analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Diphenhydramine. uobasrah.edu.iqsysrevpharm.org Research has focused on optimizing HPLC methods by exploring different stationary phases, mobile phase compositions, and detection techniques to improve resolution, sensitivity, and analysis time. sysrevpharm.orgukaazpublications.com Ultra-High-Performance Liquid Chromatography (UHPLC) has also been employed to achieve faster and more efficient separations. nih.gov
The following table provides an overview of typical parameters used in HPLC methods for the analysis of Diphenhydramine.
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase |
| Mobile Phase | A mixture of buffer and organic solvent (e.g., acetonitrile, methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Varies depending on specific conditions (e.g., 4.3 min to 9.9 min) uobasrah.edu.iqsysrevpharm.org |
Furthermore, the development of more sophisticated detection techniques, such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS), has enabled highly sensitive and specific quantification of Diphenhydramine and its metabolites in complex biological fluids. ukaazpublications.com These advanced analytical methods are essential for understanding the drug's metabolism and for clinical and forensic toxicology. researchgate.net
Q & A
Q. How do researchers determine the primary pharmacological targets of Linadryl in preclinical studies?
Methodological Answer: Preclinical target identification typically involves in vitro binding assays (e.g., receptor affinity tests) and in silico molecular docking simulations. For Linadryl, researchers should cross-reference results from competitive radioligand binding assays (to quantify receptor occupancy) with transcriptomic/proteomic data from treated cell lines . Dose-response curves and selectivity indices must be calculated to distinguish primary targets from off-target interactions .
Q. What are the standard protocols for assessing Linadryl’s bioavailability in animal models?
Methodological Answer: Bioavailability studies require pharmacokinetic (PK) profiling via LC-MS/MS quantification of Linadryl in plasma after oral/intravenous administration. Key parameters include Cmax, Tmax, AUC0–24, and elimination half-life. Researchers should use crossover designs in rodent models (n ≥ 6 per group) and validate assays with spiked plasma controls to ensure accuracy .
Q. How should researchers design a pilot study to evaluate Linadryl’s acute toxicity?
Methodological Answer: Follow OECD Guideline 423, using a stepwise dose escalation approach in rodents. Record mortality, clinical signs (e.g., neurobehavioral changes), and histopathological endpoints. Include a negative control group and ensure compliance with ethical approval protocols (e.g., IACUC guidelines). Statistical analysis should use probit models to estimate LD50.
Advanced Research Questions
Q. How can contradictory data on Linadryl’s hepatotoxicity be resolved across independent studies?
Methodological Answer: Conduct a meta-analysis using PRISMA guidelines to harmonize datasets. Assess variables such as species-specific metabolic pathways (e.g., CYP450 isoforms), dosing regimens, and vehicle solvents. Perform in vitro hepatocyte assays with standardized culture conditions and compare results using ANOVA with post-hoc Tukey tests. Contradictions may arise from assay sensitivity thresholds or interspecies variability .
Q. What experimental designs are optimal for isolating Linadryl’s mechanism of action in complex disease models (e.g., neuroinflammation)?
Methodological Answer: Use conditional knockout (cKO) mouse models to validate target specificity. Pair this with RNA-seq profiling of treated vs. untreated tissues to identify differentially expressed pathways. Incorporate blocking antibodies or pharmacological inhibitors to confirm causal relationships. Multi-omics integration (proteomics, metabolomics) is critical to address redundancy in signaling pathways .
Q. How should researchers address confounding variables in longitudinal studies of Linadryl’s chronic effects?
Methodological Answer: Implement a stratified randomization protocol to balance covariates (e.g., age, baseline biomarkers). Use mixed-effects models to account for intra-subject variability over time. Sensitivity analyses (e.g., E-value estimation) can quantify the robustness of results to unmeasured confounders .
Methodological and Ethical Considerations
Q. What statistical frameworks are recommended for analyzing dose-dependent efficacy of Linadryl in heterogeneous patient cohorts?
Methodological Answer: Bayesian hierarchical models are ideal for small, heterogeneous samples. Incorporate covariates (e.g., genetic polymorphisms) as random effects. For adaptive trial designs, use response-adaptive randomization (RAR) to optimize dose allocation while maintaining blinding .
Q. How can researchers validate Linadryl’s metabolite stability under varying physiological conditions?
Methodological Answer: Simulate gastric/intestinal pH environments using USP dissolution apparatus. Analyze metabolite degradation via high-resolution mass spectrometry (HRMS) and compare stability to parent compound. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life under real-world conditions .
Q. What ethical frameworks apply to human trials evaluating Linadryl’s off-label therapeutic potential?
Methodological Answer: Adhere to Declaration of Helsinki principles and obtain informed consent highlighting off-label risks. For phase II/III trials, use Data Safety Monitoring Boards (DSMBs) to review interim analyses. Include explicit protocols for managing adverse events (AEs) linked to off-target effects .
Q. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy of Linadryl?
Methodological Answer: Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and free drug concentrations. Validate with microdialysis in target organs. Consider protein binding effects and blood-brain barrier permeability if applicable. Discrepancies often arise from unmodeled metabolic clearance or tissue-specific bioavailability .
Data Validation and Reproducibility
Q. What steps ensure reproducibility in Linadryl’s preclinical efficacy studies?
Methodological Answer:
Q. How can researchers mitigate batch-to-batch variability in Linadryl synthesis for experimental use?
Methodological Answer: Implement QC/QA protocols per ICH guidelines:
- NMR and HPLC-UV to verify purity (>98%).
- Accelerated stability testing for each batch.
- Standardize storage conditions (-20°C in inert atmosphere) .
Contradiction and Bias Analysis
Q. What strategies identify publication bias in existing Linadryl research?
Methodological Answer: Perform funnel plot asymmetry tests (Egger’s regression) on meta-analyses. Contact authors for unpublished negative datasets. Use tools like ROBIS to assess risk of bias in individual studies .
Q. How do researchers differentiate between Linadryl’s direct therapeutic effects and placebo responses in clinical trials?
Methodological Answer: Use double-blind, placebo-controlled crossover designs with washout periods. Measure biomarker correlates (e.g., cytokine levels) alongside subjective endpoints. Bayesian analysis can quantify the probability of true effect size exceeding placebo response .
Comparative and Longitudinal Analysis
Q. What methodologies enable comparative efficacy analysis between Linadryl and structurally analogous compounds?
Methodological Answer: Conduct head-to-head trials with equipotent dosing. Use network meta-analysis (NMA) to rank efficacy across compounds. Pair this with molecular dynamics simulations to compare binding kinetics and residence times .
Q. How should longitudinal neurocognitive outcomes be measured in Linadryl trials for neurodegenerative diseases?
Methodological Answer: Use standardized batteries (e.g., ADAS-Cog) with baseline-adjusted mixed models. Incorporate wearable devices for real-time motor/cognitive tracking. Sensitivity analyses should exclude practice effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
